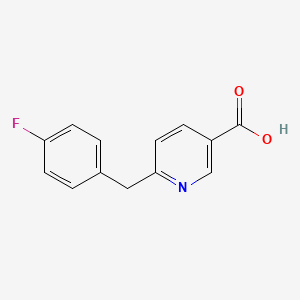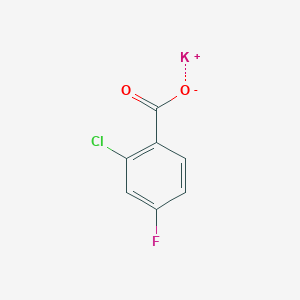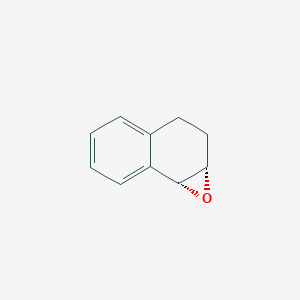
1,2-Epoxytetralin, (1R,2S)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
1,2-Epoxytetralin, (1R,2S)-, can be synthesized through several methods. One common approach involves the epoxidation of tetralin using peracids such as m-chloroperbenzoic acid (m-CPBA) under mild conditions. The reaction typically proceeds as follows:
Tetralin+m-CPBA→1,2-Epoxytetralin, (1R,2S)-
The reaction is carried out in an organic solvent like dichloromethane at room temperature, and the product is isolated through standard purification techniques such as column chromatography.
Industrial Production Methods
In an industrial setting, the production of 1,2-Epoxytetralin, (1R,2S)-, may involve the use of more scalable and cost-effective methods. One such method includes the catalytic epoxidation of tetralin using transition metal catalysts like titanium or vanadium complexes. These catalysts facilitate the epoxidation process, allowing for higher yields and selectivity.
化学反応の分析
Types of Reactions
1,2-Epoxytetralin, (1R,2S)-, undergoes various chemical reactions, including:
Oxidation: The epoxide ring can be further oxidized to form diols or other oxygenated derivatives.
Reduction: The epoxide can be reduced to form the corresponding diol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as osmium tetroxide (OsO4) or potassium permanganate (KMnO4) can be used under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles like amines, thiols, or alcohols can react with the epoxide under basic or acidic conditions.
Major Products
Diols: Formed through oxidation or reduction reactions.
Substituted Epoxides: Formed through nucleophilic substitution reactions.
科学的研究の応用
1,2-Epoxytetralin, (1R,2S)-, has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of complex organic molecules.
Medicinal Chemistry: Investigated for its potential as a precursor to biologically active compounds.
Material Science: Utilized in the development of novel polymers and materials with unique properties.
Biological Studies: Studied for its interactions with biological molecules and potential therapeutic effects.
作用機序
The mechanism of action of 1,2-Epoxytetralin, (1R,2S)-, involves its ability to react with various molecular targets through its epoxide ring. The epoxide ring is highly reactive and can form covalent bonds with nucleophilic sites on proteins, DNA, and other biomolecules. This reactivity allows it to modify the function of these molecules, potentially leading to therapeutic effects or toxicological outcomes.
類似化合物との比較
1,2-Epoxytetralin, (1R,2S)-, can be compared with other similar compounds, such as:
1,2-Epoxytetralin, (1S,2R)-: The enantiomer of 1,2-Epoxytetralin, (1R,2S)-, with different stereochemistry and potentially different biological activities.
Tetralin: The parent hydrocarbon from which 1,2-Epoxytetralin is derived.
Other Epoxides: Compounds like styrene oxide or cyclohexene oxide, which share the epoxide functional group but differ in their structural and stereochemical properties.
The uniqueness of 1,2-Epoxytetralin, (1R,2S)-, lies in its specific stereochemistry, which can influence its reactivity and interactions with other molecules, making it a valuable compound for various applications.
特性
CAS番号 |
58800-12-7 |
|---|---|
分子式 |
C10H10O |
分子量 |
146.19 g/mol |
IUPAC名 |
(1aS,7bR)-1a,2,3,7b-tetrahydronaphtho[1,2-b]oxirene |
InChI |
InChI=1S/C10H10O/c1-2-4-8-7(3-1)5-6-9-10(8)11-9/h1-4,9-10H,5-6H2/t9-,10+/m0/s1 |
InChIキー |
ZWBOIOUXXAJRAU-VHSXEESVSA-N |
異性体SMILES |
C1CC2=CC=CC=C2[C@@H]3[C@H]1O3 |
正規SMILES |
C1CC2=CC=CC=C2C3C1O3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![rac-(2R,6S)-4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-methylmorpholine-2-carboxylic acid, trans](/img/structure/B12312842.png)
![2-fluoro-N-[(3-methyl-1H-pyrazol-4-yl)methyl]aniline](/img/structure/B12312850.png)

![rac-1-[(1R,2S)-2-aminocyclohexyl]-1H-1,2,3-triazole-4-carboxylic acid hydrochloride, cis](/img/structure/B12312878.png)


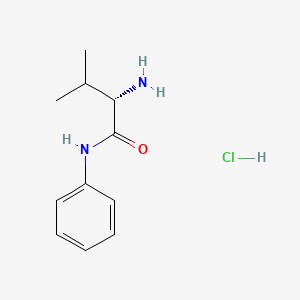
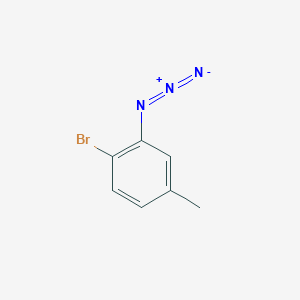


![1-Methylspiro[azepane-4,2'-chromane]-4',7-dione](/img/structure/B12312923.png)
![6-[(Ethylamino)methyl]piperidin-2-one](/img/structure/B12312924.png)
